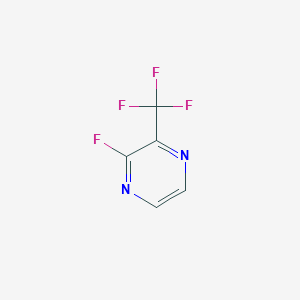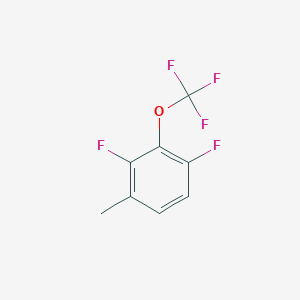
1,3-Difluoro-4-methyl-2-(trifluoromethoxy)benzene
Overview
Description
“1,3-Difluoro-4-methyl-2-(trifluoromethoxy)benzene” is a chemical compound with the molecular formula C7H3F5O . It has a molecular weight of 198.09 . The compound is stored in a dry room at normal temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for “1,3-Difluoro-4-methyl-2-(trifluoromethoxy)benzene” is 1S/C7H3F5O/c8-4-2-1-3-5(9)6(4)13-7(10,11)12/h1-3H . The InChI key is CETQITNIBDFSTM-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“1,3-Difluoro-4-methyl-2-(trifluoromethoxy)benzene” is a liquid at room temperature .
Scientific Research Applications
Synthesis and Reactivity
Versatile Intermediates in Organic Synthesis : 1,3-Difluoro-4-methyl-2-(trifluoromethoxy)benzene has been used as a versatile intermediate in the synthesis of various organofluorine compounds. It acts as a key intermediate in producing ortho-substituted derivatives, demonstrating its utility in accessing a wide range of new compounds (Castagnetti & Schlosser, 2001).
Catalysis and Electrophilic Reactions : This chemical serves as a significant component in catalytic reactions. For instance, it has been involved in the trifluoromethylation of various aromatic compounds using hypervalent iodine reagents, highlighting its role in electrophilic reactions (Mejía & Togni, 2012).
Intermediate in Synthesizing Polyethers : It is utilized in the synthesis of polyethers. A study demonstrates its application in forming fluorine-containing polyethers, which are significant for their low dielectric properties and thermal stability (Fitch et al., 2003).
Structural Studies and Conformation Analysis : Its structure and conformation have been analyzed through methods like gas electron diffraction and quantum chemical calculations, providing insights into its geometric structure and potential for various chemical applications (Shishkov et al., 2004).
Chemical Properties and Interactions
Electron-Withdrawing Effects : The trifluoromethoxy group in this compound is noted for its ability to exert a strong electron-withdrawing effect. This property significantly influences the reactivity and stability of arylmetal compounds (Castagnetti & Schlosser, 2002).
Influence on Hydrogen Bonding : The compound's impact on hydrogen bonding interactions has been studied, particularly in the context of furan-based epoxy resins. Such studies are crucial for understanding the material properties influenced by these interactions (Shen et al., 2017).
Applications in Material Science
Liquid Clathrate Formation : The compound has been studied for its ability to form liquid clathrates with ionic liquids. This property is significant for applications in material science, particularly in creating inclusion compounds with unique properties (Holbrey et al., 2003).
Liquid Crystalline Phases : Studies have shown that certain derivatives of this compound can form liquid crystalline phases, which are useful in various applications, including display technologies (Bushey et al., 2001).
Safety And Hazards
Future Directions
Fluorine-containing compounds are synthesized in pharmaceutical research on a routine basis and about 10% of all marketed pharmaceuticals contain a fluorine atom . Fluorine as a substituent in active ingredients plays a significant and increasingly important role . Therefore, it is expected that many novel applications of “1,3-Difluoro-4-methyl-2-(trifluoromethoxy)benzene” and similar compounds will be discovered in the future .
properties
IUPAC Name |
1,3-difluoro-4-methyl-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5O/c1-4-2-3-5(9)7(6(4)10)14-8(11,12)13/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUCPTMLIOZPAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)OC(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Difluoro-4-methyl-2-(trifluoromethoxy)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 2-[(3-aminophenyl)thio]isonicotinate](/img/structure/B1402093.png)
![{4-[(Pentafluorophenyl)thio]phenyl}amine](/img/structure/B1402094.png)
![4-Chloro-3-[(3-chloropropanoyl)amino]benzoic acid](/img/structure/B1402098.png)
![1-[2-(Cyclopropylamino)-4-methylpyrimidin-5-yl]ethanone](/img/structure/B1402099.png)
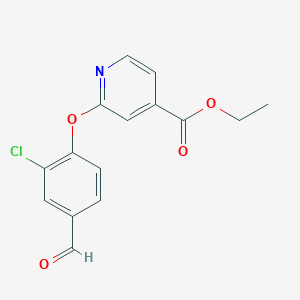
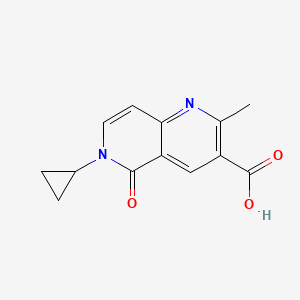
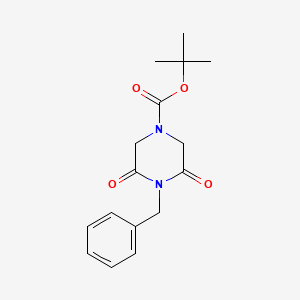
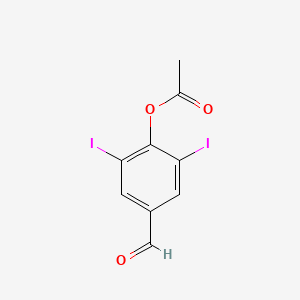
![4-[2-(4-methylphthalazin-1-yl)hydrazino]phthalazin-1(2H)-one](/img/structure/B1402106.png)
![3-[Chloro(difluoro)methoxy]benzonitrile](/img/structure/B1402107.png)
